3-(2-Bromoethyl)oxetane
Overview
Description
3-(2-Bromoethyl)oxetane: is an organic compound that belongs to the class of oxetanes, which are four-membered cyclic ethers containing one oxygen atom and three carbon atoms. The compound is characterized by the presence of a bromoethyl group attached to the oxetane ring. Oxetanes are known for their unique chemical properties, including ring strain and reactivity, which make them valuable intermediates in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
Oxetanes, in general, are known to interact with a variety of biological targets due to their high polarity and three-dimensionality .
Mode of Action
Oxetanes are known to undergo various chemical reactions, including ring-opening reactions, which could potentially lead to interactions with biological targets .
Biochemical Pathways
Oxetane-containing compounds (occs) are known to be involved in a wide range of biological activities, including antineoplastic, antiviral, and antifungal activities .
Pharmacokinetics
Oxetanes are generally known for their high polarity, which could potentially influence their bioavailability .
Result of Action
Oxetanes are known to have a significant spectrum of biological activities, including antineoplastic, antiviral, and antifungal activities .
Action Environment
The reactivity of oxetanes can be influenced by factors such as temperature and the presence of catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures (around 150°C). This reaction yields oxetane along with by-products such as water, potassium chloride, and potassium acetate .
Another method involves the Paternò–Büchi reaction, which is a photochemical [2+2] cycloaddition of an alkene with a carbonyl compound to form oxetanes. This method is particularly useful for synthesizing oxetane derivatives with various substituents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromoethyl)oxetane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, resulting in the formation of linear or branched products.
Oxidation and Reduction: The compound can undergo oxidation to form oxetane derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like dimethyl sulfoxide or acetonitrile.
Ring-Opening Reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or organic solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted oxetanes with various functional groups.
Ring-Opening Reactions: Formation of linear or branched alcohols, ethers, or amines.
Oxidation and Reduction: Formation of oxetane derivatives with different oxidation states.
Scientific Research Applications
Chemistry: 3-(2-Bromoethyl)oxetane is used as a building block in organic synthesis. Its reactivity and ring strain make it a valuable intermediate for the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: Oxetane derivatives, including this compound, have shown potential in medicinal chemistry. They are explored for their biological activities, such as antimicrobial, antiviral, and anticancer properties. The unique structure of oxetanes can enhance the pharmacokinetic properties of drug candidates .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its reactivity allows for the modification of polymer properties, leading to materials with improved performance characteristics .
Comparison with Similar Compounds
3-(Bromomethyl)oxetane: Similar structure but with a bromomethyl group instead of a bromoethyl group.
3-(Chloromethyl)oxetane: Contains a chloromethyl group instead of a bromoethyl group.
3-(Azidomethyl)oxetane: Contains an azidomethyl group, which can undergo click chemistry reactions.
Uniqueness: 3-(2-Bromoethyl)oxetane is unique due to the presence of the bromoethyl group, which imparts specific reactivity and properties. The bromoethyl group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis .
Biological Activity
3-(2-Bromoethyl)oxetane is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, synthesizing findings from various studies, including its synthesis, mechanisms of action, and potential therapeutic applications.
Overview of Oxetane Compounds
Oxetanes are four-membered cyclic ethers characterized by a high strain due to their ring structure. The presence of the oxygen atom in the ring contributes to unique reactivity and biological properties. Compounds containing oxetane rings have been investigated for various pharmacological activities, including antiviral, antifungal, and anticancer effects .
The synthesis of this compound typically involves the ring-opening reactions of oxetanes under specific conditions, often using bromide sources such as tetrabutylammonium bromide (TBAB) in the presence of Lewis acids like boron trifluoride . This method allows for the introduction of substituents that can enhance biological activity.
Mechanism Insights :
- Ring-Opening Reaction : The oxetane ring can undergo nucleophilic attack by bromides, leading to the formation of bromoalkyl derivatives. This reaction is crucial for developing compounds with enhanced biological activities.
- Biological Targeting : Studies suggest that oxetane derivatives can act as enzyme inhibitors, particularly against bacterial enzymes involved in resistance mechanisms .
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
- Antimicrobial Activity : Oxetanes have shown significant antimicrobial properties. For instance, compounds derived from oxetanes can inhibit bacterial growth, particularly against resistant strains . The IC50 values for various oxetane derivatives indicate their potency as enzyme inhibitors.
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
This compound | 7.4 ± 1.29 | DltA (Enterococcus faecalis) |
Other derivatives | Varies | Various enzymes |
- Antiviral Activity : Some oxetane-containing compounds have been reported to possess antiviral properties against arboviruses and other viral pathogens . This activity is attributed to their ability to interfere with viral replication processes.
- Anticancer Properties : Certain oxetanes have demonstrated antineoplastic activity, showing promise as potential chemotherapeutic agents. Their ability to mimic nucleosides enhances their effectiveness in targeting cancer cells .
Case Studies
-
Enzyme Inhibition Study :
A study investigated various oxetane derivatives' inhibitory effects on DltA enzyme, crucial for bacterial resistance. The results showed that this compound had an IC50 value comparable to known inhibitors, highlighting its potential as a lead compound in antibiotic development . -
Antiviral Efficacy :
Research on oxetane metabolites derived from marine organisms revealed significant antiviral activities against multiple viral strains. These findings suggest that the structural features of oxetanes contribute to their effectiveness in inhibiting viral infections .
Properties
IUPAC Name |
3-(2-bromoethyl)oxetane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-2-1-5-3-7-4-5/h5H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQPQUZYJQVGNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1690754-22-3 | |
Record name | 3-(2-bromoethyl)oxetane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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